molecular formula C11H16N2O3 B14009384 Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate

Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate

Cat. No.: B14009384
M. Wt: 224.26 g/mol
InChI Key: WZJOCVWUSKJUML-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxy-substituted pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxy-substituted pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)propanoate
  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl butylacetylaminopropionate

Comparison: Ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-amino-3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)7-8-5-4-6-10(13-8)15-2/h4-6,9H,3,7,12H2,1-2H3

InChI Key

WZJOCVWUSKJUML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC(=CC=C1)OC)N

Origin of Product

United States

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